molecular formula C11H11NS B215019 3-Thioformyl-1,2-dimethylindole

3-Thioformyl-1,2-dimethylindole

Cat. No. B215019
M. Wt: 189.28 g/mol
InChI Key: AJAWJUUCBQDBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thioformyl-1,2-dimethylindole is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study.

Mechanism of Action

The mechanism of action of 3-Thioformyl-1,2-dimethylindole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, or by inducing oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Thioformyl-1,2-dimethylindole has a number of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, 3-Thioformyl-1,2-dimethylindole has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Thioformyl-1,2-dimethylindole in lab experiments is its high yield and relative ease of synthesis. Additionally, this compound has been shown to have a number of potential applications in scientific research. However, one limitation of using 3-Thioformyl-1,2-dimethylindole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-Thioformyl-1,2-dimethylindole. One potential direction is the further investigation of its antioxidant properties and potential applications in the study of oxidative stress and related diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents. Finally, the synthesis of new derivatives of 3-Thioformyl-1,2-dimethylindole could be explored, in order to identify compounds with even greater potential for use in scientific research.

Synthesis Methods

The synthesis of 3-Thioformyl-1,2-dimethylindole can be achieved through several methods, including the reaction of 2-methylindole with carbon disulfide and formaldehyde, or by the reaction of 2-methylindole with thiourea and formaldehyde. The use of these methods results in a high yield of the compound.

Scientific Research Applications

3-Thioformyl-1,2-dimethylindole has been studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, 3-Thioformyl-1,2-dimethylindole has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.

properties

Product Name

3-Thioformyl-1,2-dimethylindole

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

1,2-dimethylindole-3-carbothialdehyde

InChI

InChI=1S/C11H11NS/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3

InChI Key

AJAWJUUCBQDBEQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C=S

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=S

Origin of Product

United States

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